Dipentast
Description
Structure
2D Structure
Properties
IUPAC Name |
disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O10.Gd.2Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;/q;+3;2*+1/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUMCEKNYIDPPZ-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18GdN3Na2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92923-64-3 | |
| Record name | Gadolinium sodium diethylenetriamine pentaacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092923643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GADOLINIUM SODIUM DIETHYLENETRIAMINE PENTAACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT4LC4U78M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Methodological Advancements for Dipentast
Established Synthetic Routes for Gadolinium-DTPA Complexes
The formation of the gadolinium-DTPA (Gd-DTPA) complex is a critical step in the production of Dipentast. The high stability of this complex is paramount, as the free gadolinium ion (Gd³⁺) is toxic, while the chelated form is safe for clinical applications. researchgate.netajronline.org The synthesis is designed to ensure complete complexation and removal of any unreacted gadolinium.
A well-established and industrially applied method for synthesizing the Gd-DTPA complex involves the direct reaction of gadolinium (III) oxide (Gd₂O₃) with DTPA. ajronline.orggoogle.comgoogle.com This process is typically carried out in an aqueous medium under elevated temperatures.
The general reaction involves suspending gadolinium oxide and DTPA in water. The mixture is then heated and stirred for a prolonged period to ensure the reaction proceeds to completion. ajronline.orggoogle.com The insoluble gadolinium oxide reacts with the DTPA ligand to form the highly soluble Gd-DTPA complex. A patent describing an industrial preparation method outlines mixing gadolinium oxide and DTPA in a 1:2 molar ratio in water and refluxing the mixture at 90-100°C for 6-10 hours. google.com Another source describes a similar process where a suspension of gadolinium oxide and DTPA is heated to between 90°C and 100°C and stirred for 48 hours. ajronline.org Upon completion, any unreacted starting material is filtered off, and the resulting solution containing the Gd-DTPA complex is further processed. ajronline.org The clarity of the reaction solution is a key indicator that the reaction is complete. google.com
| Parameter | Value/Condition | Source(s) |
| Reactants | Gadolinium (III) Oxide (Gd₂O₃), Diethylenetriaminepentaacetic acid (DTPA) | ajronline.orggoogle.com |
| Solvent | Water | ajronline.orggoogle.comgoogle.com |
| Molar Ratio (Gd₂O₃:DTPA) | 1:2 | google.comgoogle.com |
| Temperature | 70 - 130°C | google.com |
| Reaction Time | 3 - 48 hours | ajronline.orggoogle.com |
| Completion Indicator | Clear, non-turbid solution | google.com |
This interactive table summarizes the typical reaction conditions for the synthesis of Gd-DTPA from gadolinium oxide and DTPA.
Following the formation of the gadolinium-DTPA anionic complex, the final step in producing this compound (gadopentetate dimeglumine) is the addition of meglumine (B1676163). The complex is reacted with meglumine in an aqueous solution to form the dimeglumine salt. google.comgoogle.com
Innovations in Chemical Synthesis Techniques for Analogous Compounds
Research in the field of metal-based chelates has led to significant innovations in synthetic chemistry, aiming to improve properties such as stability, relaxivity, and specificity. These advancements, while not directly for this compound, are crucial for the development of next-generation compounds.
One area of innovation involves modifying the DTPA backbone to enhance the kinetic inertness of the resulting gadolinium complex. Fusing a cyclic unit, such as a cyclohexyl ring, to the DTPA backbone creates a more rigid structure. mdpi.com This pre-organization of the ligand's binding site can lead to improved stability. mdpi.com Syntheses for DTPA analogues derived from piperidine (B6355638) and azepane have also been developed, resulting in Gd(III) complexes with comparable relaxivities and high kinetic stability in human serum. nih.gov
Another approach focuses on creating macrocyclic ligands based on the DTPA structure. For instance, a series of macrocyclic ligands based on diethylenetriamine-N-oxide pentaacetic acid-bisamide have been synthesized. rsc.org These macrocyclic structures enhance the kinetic inertness of the gadolinium complex compared to linear ligands like DTPA. rsc.orgresearchgate.net
To improve the efficiency of conjugating DTPA to other molecules, such as peptides for targeted imaging, monoreactive DTPA derivatives have been synthesized. researchgate.netnih.gov Traditional methods using cyclic DTPA dianhydride often result in low yields due to nonselective reactions. nih.gov The use of a monoreactive DTPA, where four of the five carboxylic acid groups are protected, allows for a high-yield, specific reaction with a target molecule. researchgate.netnih.gov
| Innovation | Rationale | Example Compound(s) | Source(s) |
| Backbone Rigidification | Enhance kinetic inertness and stability | Cyclohexyl-fused DTPA (CHX-A″-DTPA), PIP-DTPA, AZEP-DTPA | mdpi.comnih.gov |
| Macrocyclization | Improve thermodynamic stability and kinetic inertness | Macrocyclic diethylenetriamine-N-oxide pentaacetic acid-bisamides | rsc.orgresearchgate.net |
| Monoreactive Derivatives | Increase yield and selectivity in conjugation reactions | Monoreactive DTPA with tert-butyl ester protecting groups (mDTPA) | researchgate.netnih.gov |
This interactive table highlights key innovations in the synthesis of DTPA analogous compounds.
General Methodologies for Synthetic Product Analysis
The analysis of the synthetic product is crucial to ensure its purity, identity, and stability, particularly confirming the absence of toxic free gadolinium. A variety of analytical techniques are employed for the characterization and quantification of gadolinium chelates. ajronline.orgacs.org
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating the gadolinium complex from free ligand and potential impurities. nist.govoup.com Methods such as reversed-phase HPLC and hydrophilic interaction liquid chromatography (HILIC) are commonly used. acs.orgnist.gov
For detection and quantification, HPLC is often coupled with highly sensitive detectors. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful tool for elemental analysis, allowing for precise quantification of total gadolinium and for speciation analysis when used with a chromatographic separation front-end (e.g., HILIC/ICP-MS). acs.org Electrospray Ionization Mass Spectrometry (ESI-MS) provides information on the molecular weight and structure of the complex. rsc.org Fluorescence detection can also be utilized for the analysis of gadolinium chelates separated by HPLC. acs.org These hyphenated techniques are essential for measuring the amounts of total, bound, and uncomplexed gadolinium in formulations. nih.gov
| Analytical Technique | Purpose | Key Findings/Application | Source(s) |
| HPLC (Reversed-Phase, HILIC) | Separation of Gd-complex, free ligand, and impurities | Enables speciation analysis of different Gd-containing species in a sample. | acs.orgnist.gov |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Elemental quantification and speciation | Highly sensitive method for determining total gadolinium concentration and for measuring specific Gd species when coupled with HPLC. | acs.org |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular weight and structural confirmation | Confirms the mass of the synthesized complex. | rsc.org |
| Fluorescence Detection | Quantification post-separation | An alternative detection method for HPLC analysis of gadolinium chelates. | acs.org |
This interactive table outlines common analytical methods for the characterization of Gd-DTPA and related compounds.
Research on Molecular Interactions Involving Dipentast
Experimental Methodologies for Analyzing Molecular Interactions
Spectroscopic Techniques for Interaction Analysis
Fourier Transform Infrared Spectroscopy and Imaging for Molecular Dynamics
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to characterize molecular structures and investigate molecular dynamics by identifying functional groups and analyzing their vibrational modes. When coupled with molecular dynamics (MD) simulations, FTIR can provide insights into the interactions between molecules and their environment, including solvent effects and conformational changes researchgate.netresearchgate.netgoogle.com. This approach allows for the determination of average frequencies and frequency fluctuation correlation functions, which quantify vibrational dynamics and provide details about the chemical environment researchgate.net. For metal chelates like Dipentast, FTIR could be employed to study the vibrational signatures associated with the chelation of gadolinium, changes in the ligand's conformation upon binding, and interactions with biological components in a dynamic system nih.govrsc.org. While general applications of FTIR and molecular dynamics in characterizing complex molecular environments are well-established, specific detailed research findings and corresponding data tables focusing on Fourier Transform Infrared Spectroscopy and imaging for the molecular dynamics of this compound were not identified in the current literature search.
In Vitro Approaches to Characterize Binding Events
In vitro approaches are crucial for characterizing the binding events of chemical compounds, offering controlled environments to study molecular interactions without the complexities of a living organism. For this compound, a gadolinium-containing agent, in vitro studies have been conducted to assess its stability and interaction with gadolinium. One significant method employed is proton Nuclear Magnetic Resonance (NMR) relaxometry, which is used to evaluate the stability of contrast agents by monitoring the release of gadolinium from the chelate rsmu.press. Gadolinium release directly impacts the relaxation time of water protons, providing a quantitative measure of chelate integrity.
Furthermore, in vitro cytotoxicity measurements are often performed to understand the biological interactions and potential therapeutic effects of GdNCT agents like this compound. For instance, studies have explored the effectiveness of Na2[Gd(DTPA)] (this compound) as a GdNCT agent in inducing tumor cell death in vitro, implying its binding to cellular components to exert its effect researchgate.net. These types of in vitro assays are fundamental for characterizing the compound's interaction with biological systems at a cellular level.
Table 1: Effect of Zinc Ions on T1 Water Proton Relaxation Time in MRCA Solutions (pH 7.4)
| MRCA (0.125 M) | T1 Relaxation Time (ms) without Zn²⁺ | T1 Relaxation Time (ms) with Zn²⁺ | Observation |
| Magnevist | ~400 | ~600 | Increased T1 (Gd release) rsmu.press |
| This compound | ~400 | ~600 | Increased T1 (Gd release) rsmu.press |
| Cyclogadopentetate | ~400 | ~600 | Increased T1 (Gd release) rsmu.press |
| Gadovist | ~400 | ~400 | Stable (No significant Gd release) rsmu.press |
Note: Values are approximate based on graphical representation in the source rsmu.press. Increased T1 relaxation time indicates gadolinium dissociation from the chelate.
Gadolinium Binding Affinity and Chelate Stability Research
Research into the gadolinium binding affinity and chelate stability of compounds like this compound is critical, especially given the toxicity of free gadolinium ions rsc.org. This compound is identified as Gadolinium Sodium Diethylenetriamine Pentaacetic Acid, indicating its structure as a linear chelate derived from DTPA ncats.ioalfa-chemistry.comncats.ionih.gov. The stability of gadolinium chelates is typically defined by two key metrics: thermodynamic stability (quantified by the equilibrium constant, log K(GdL)) and kinetic inertness (measured by the dissociation rate constant, kobs) rsc.org. Higher values for log K(GdL) and lower dissociation rates signify stronger binding and increased stability.
Studies assessing the stability of this compound, often alongside other gadolinium-based contrast agents (GBCAs), have utilized techniques such as proton NMR relaxometry rsmu.press. This method directly evaluates gadolinium release from the chelate, which affects the relaxation time of water protons. Research has indicated that linear chelates, including this compound (as sodium gadopentetate + PVP), are susceptible to gadolinium dissociation, particularly in the presence of competing metal ions like zinc rsmu.press. This phenomenon, known as transmetalation, can facilitate gadolinium release from linear chelates but typically does not affect macrocyclic chelates to the same extent rsmu.press.
For instance, comparative studies have shown that linear agents like this compound exhibit an increase in T1 water proton relaxation time when exposed to zinc ions, indicating facilitated gadolinium release. In contrast, macrocyclic agents like Gadobutrol (Gadovist) demonstrate higher stability under similar conditions, with no significant change in T1 relaxation time rsmu.press. This difference in stability is attributed to the structural characteristics of the chelating ligand, with macrocyclic structures generally providing superior kinetic and thermodynamic stability compared to linear ones rsc.orgresearchgate.net. The implications of such stability differences are significant for the safety and efficacy of these agents in applications such as magnetic resonance imaging (MRI) and GdNCT rsc.orgresearchgate.net.
Investigations into Dipentast in Neutron Capture Therapy Nct Research
Fundamental Principles of Gadolinium Neutron Capture Therapy (GdNCT)
GdNCT operates on a bimodal principle. acs.org First, a compound containing gadolinium is delivered to the patient, with the aim of achieving a high concentration within cancer cells relative to surrounding healthy tissue. wisc.edu Subsequently, the tumor is irradiated with low-energy neutrons (thermal or epithermal neutrons). nih.gov The gadolinium atoms, specifically certain isotopes, capture these neutrons, leading to a nuclear reaction that releases highly energetic particles, such as gamma rays and electrons. nih.govresearchgate.net These emitted particles have a short range and deposit their energy in the immediate vicinity of the gadolinium atom, ideally leading to the destruction of the cancer cell's DNA and causing cell death, while sparing adjacent healthy cells that have not accumulated the gadolinium agent. acs.orgwisc.edu
The effectiveness of a nuclide in capturing thermal neutrons is quantified by its thermal neutron capture cross-section, measured in units of barns (1 barn = 10⁻²⁸ m²). nih.govnih.gov Natural gadolinium is composed of several isotopes, with two, ¹⁵⁷Gd and ¹⁵⁵Gd, possessing exceptionally large thermal neutron capture cross-sections, making them highly suitable for NCT applications. nih.gov The cross-section of ¹⁵⁷Gd is the highest among all stable isotopes. nih.gov For comparison, ¹⁰B, the isotope used in Boron Neutron Capture Therapy (BNCT), has a cross-section of 3,840 barns. nih.govresearchgate.net
| Isotope | Natural Abundance (%) | Thermal Neutron Capture Cross-Section (barns) |
|---|---|---|
| ¹⁵⁵Gd | 14.8 | 60,700 |
| ¹⁵⁷Gd | 15.7 | 254,000 |
This table presents data on the key gadolinium isotopes utilized in GdNCT research. nih.govnih.govresearchgate.net
The therapeutic efficacy of GdNCT is highly dependent on the precise location of the gadolinium agent relative to the cancer cells. The particles emitted after neutron capture, particularly the low-energy Auger and conversion electrons, have a very short path length, on the order of nanometers to micrometers. wisc.edu This short range necessitates that the gadolinium atoms be located within or very close to the target cancer cells to be effective.
An intracellular, and ideally intranuclear, localization is considered most effective for cell killing. wisc.edu When gadolinium is positioned inside the cell nucleus, the emitted short-range electrons can directly cause double-strand breaks in the DNA, which is a highly lethal form of cell damage. wisc.edu In contrast, agents that remain in the intercellular (extracellular) space are less effective. nih.gov While the gamma rays emitted during the capture reaction can travel further, the most damaging components—the electrons—will deposit their energy outside the target cells, reducing the therapeutic effect and potentially harming nearby healthy tissue. nih.gov Many early gadolinium agents, including chelates like Gd-DTPA (Dipentast), were noted for their predominantly extracellular distribution, which limited their clinical potential in GdNCT. acs.orgnih.gov
Preclinical Pharmacokinetic Studies of this compound in Animal Models
Pharmacokinetic studies are essential in the preclinical evaluation of potential NCT agents to understand their absorption, distribution, metabolism, and excretion (ADME). ijrpc.com For GdNCT agents like this compound, these studies focus on quantifying the concentration and retention of gadolinium in tumor tissue versus healthy organs over time. nih.gov Animal models, typically rodents, are used to gather this data, which is critical for determining the potential therapeutic window for neutron irradiation. ijrpc.comnih.gov
Accurately measuring the concentration of gadolinium in different biological samples is fundamental to preclinical GdNCT research. nih.gov Since gadolinium is not naturally present in significant amounts in biological tissues, its detection provides a clear marker for the distribution of the administered agent. nih.gov Several analytical techniques are employed for this purpose.
Neutron Activation Analysis (NAA) is a highly sensitive nuclear process used to determine the elemental composition of a wide variety of materials. wikipedia.org The technique is non-destructive, as it analyzes the atomic nuclei without regard to their chemical form. wikipedia.org In a typical NAA procedure, a biological tissue sample is bombarded with neutrons, which causes the elements within the sample to form radioactive isotopes. wikipedia.org As these newly formed radioisotopes decay, they emit characteristic gamma rays. By measuring the energy and intensity of these gamma rays, the concentration of the original elements, including gadolinium, can be precisely quantified. wikipedia.org
NAA has been utilized in preclinical studies to measure gadolinium retention in tissues following the administration of gadolinium-based agents. nih.gov For instance, in one study involving rats, NAA was used to quantify gadolinium concentrations in various organs after injection. nih.gov
| Tissue | Gadolinium Concentration (ppm) |
|---|---|
| Kidney | 1.37 ± 0.46 |
| Lung | 0.16 ± 0.14 |
This table shows example gadolinium concentrations detected in rat tissues via NAA following administration of a gadolinium chelate. nih.gov
Radioisotope tracing is a method used to track the path of a substance through a biological system. wikipedia.org This is achieved by replacing one or more atoms in the compound of interest with a radioisotope of that element. wikipedia.org For gadolinium, a radioactive isotope such as ¹⁵³Gd can be incorporated into the this compound molecule. ¹⁵³Gd is a gamma emitter with a half-life that is convenient for tracking studies.
After administering the radiolabeled compound to an animal model, the distribution of the tracer can be monitored over time using gamma detectors or imaging systems like Single-Photon Emission Computed Tomography (SPECT). researchgate.net This technique allows for the dynamic and quantitative assessment of the agent's uptake and clearance from tumors and various organs, providing crucial pharmacokinetic data without requiring the sacrifice of the animal at each time point. wikipedia.orgresearchgate.net
Mathematical Modeling of Compound Diffusion in Biological Environments
The effectiveness of NCT is highly dependent on the microscopic distribution of the neutron capture agent within the target tumor tissue. Mathematical modeling and simulation are crucial tools for predicting the diffusion and final concentration of compounds like this compound in complex biological environments.
Diffusion Factor Determination and Simulation
Understanding the diffusion of this compound, a chelate of gadolinium, is essential for predicting its concentration at the cellular level, a key determinant of the therapeutic effect in GdNCT. wisc.edu Models for the diffusion of macromolecules in biological systems often employ Brownian dynamics (BD) simulations, which treat the solvent as a continuum exerting frictional and random forces on the diffusing particles. nih.gov These simulations can account for factors that influence diffusion in the crowded intracellular and extracellular spaces.
For compounds like this compound (Gd-DTPA), which are known to be extracellular, the modeling focuses on their movement through the interstitial space. nih.govresearchgate.net Monte Carlo simulations have been used to model the dosimetry of GdNCT, calculating the dose distribution based on the concentration of ¹⁵⁷Gd in the tumor. nih.gov These calculations demonstrate that with a sufficient concentration of ¹⁵⁷Gd, a significant therapeutic dose can be delivered to the tumor via Auger electrons and prompt gamma rays produced during neutron capture. nih.gov The simulation models incorporate the physical properties of the compound and the biological structure of the tissue to predict the agent's distribution over time. nih.govnih.gov
Comparative Pharmacokinetics with Other Contrast Agents in Preclinical Settings
The pharmacokinetic profile of a drug—its absorption, distribution, metabolism, and excretion (ADME)—is a critical factor in its therapeutic application. porsolt.com Preclinical studies are essential to characterize these properties and compare them with other similar agents. nih.govallucent.comcompbio.com
This compound (Gd-DTPA) is a gadolinium-based contrast agent (GBCA) and its pharmacokinetics have been studied in comparison to other GBCAs. nih.gov Generally, GBCAs like this compound are administered intravenously, distribute rapidly from the blood vessels into the interstitial fluid, and are primarily eliminated by the kidneys through glomerular filtration. nih.govresearchgate.net The initial elimination half-life is typically around 2 hours in subjects with normal renal function. nih.gov
However, a key challenge for first-generation, small-molecule Gd-chelates like this compound in the context of GdNCT is their relatively low accumulation in tumor cells and rapid clearance from the body. researchgate.net Their distribution is largely limited to the extracellular space. nih.gov Preclinical pharmacokinetic studies in animal models, such as rats and monkeys, are used to compare the biodistribution and retention of different GBCAs. researchgate.netjove.com These studies have shown that while most of the injected dose is excreted within 24 hours, trace amounts of gadolinium can be retained in tissues like bone for extended periods. nih.govresearchgate.net The stability of the gadolinium chelate is a key factor influencing its long-term retention profile. researchgate.netresearchgate.net Newer formulations and contrast agents are often designed to improve tumor targeting and retention compared to standard agents like this compound. researchgate.net
Table 1: General Pharmacokinetic Phases of Gadolinium-Based Contrast Agents
| Pharmacokinetic Phase | Description | Typical Half-life |
|---|---|---|
| Distribution Phase (α-phase) | Rapid distribution from intravascular to interstitial compartments. | ~3-5 minutes |
| Major Elimination Phase (β-phase) | Primary clearance of the agent from the body, mainly via renal excretion. | ~1-2 hours |
| Slow Terminal Elimination Phase (γ-phase) | Reflects the slow release of small, retained amounts from tissues. | ~6 days to 25+ hours, depending on the agent and study |
In Vitro Efficacy Studies of this compound in Cellular Systems
In vitro studies using cell cultures are fundamental for assessing the basic mechanisms and efficacy of a therapeutic strategy before moving to more complex animal models. nih.govisnct.net
Assessment of Cellular Responses to Neutron Irradiation and this compound
The biological effect of NCT stems from the high-energy, short-range particles emitted upon neutron capture, which cause significant damage to cellular components, particularly DNA. acs.orgamegroups.org Neutron radiation itself is known to be more effective at cell killing than X-rays or gamma rays, primarily because it induces more complex and difficult-to-repair DNA double-strand breaks. nih.govmdpi.com
When cells are loaded with a neutron capture agent like this compound, subsequent neutron irradiation leads to a localized enhancement of radiation dose. koreascience.kr The capture of a neutron by the ¹⁵⁷Gd nucleus results in the emission of gamma rays and energetic electrons, including Auger electrons. nih.govnih.gov These electrons have a very short range, meaning their damaging effects are highly localized to the vicinity of the gadolinium atom. wisc.edu In vitro experiments are designed to quantify this enhanced cell-killing effect. Cellular responses that are typically assessed include cell survival fraction, DNA damage (e.g., double-strand breaks), cell cycle arrest, and induction of apoptosis (programmed cell death). isnct.netnih.gov Studies have confirmed that the presence of gadolinium compounds during neutron irradiation enhances these cellular damage markers compared to irradiation alone. researchgate.net
Synergistic Effects of this compound with Boron-Containing Compounds (e.g., BPA)
A potential strategy to improve the efficacy of NCT is to use a combination of different neutron capture agents. Research has explored the synergistic effects of using gadolinium-based agents like this compound concurrently with boron-containing compounds, such as Boronophenylalanine (BPA). nih.gov
The rationale for this combination lies in the different biological distributions of the two agents. This compound, being an extracellular agent, remains primarily in the interstitial fluid of the tumor. nih.govacs.org In contrast, BPA is an amino acid analog that is actively transported into tumor cells, leading to intracellular accumulation. nih.govnih.gov By using both, the goal is to target both the intracellular and intercellular compartments of the tumor. The alpha particles from boron capture have a very short range (~5-9 µm), effectively killing the cells they are in, while the gamma rays from gadolinium capture can travel further, potentially targeting tumor cells throughout the tissue. nih.gov A preclinical study involving dogs with oral melanoma and osteosarcoma utilized both this compound and BPA. nih.govnih.gov The findings suggested that the alpha particles from intracellular BPA were effective against soft, superficial cancers like melanoma, while the gamma rays from intercellular this compound could effectively treat interstitial cancers like osteosarcoma. nih.gov
Experimental Animal Model Research in GdNCT
This compound (as Gd-DTPA) has been used in several experimental animal model studies for GdNCT. nih.gov In one line of research, Gd-DTPA was injected directly into tumors in mice. researchgate.net These experiments demonstrated a GdNCT effect, showing suppression of cancer growth in the groups that received both the gadolinium compound and neutron irradiation compared to control groups. nih.govresearchgate.net The observed effects were attributed to the gamma rays and high-energy internal conversion electrons emitted upon neutron capture, which is consistent with the extracellular location of Gd-DTPA. nih.gov
Table 2: Summary of Selected GdNCT Animal Model Research with this compound (Gd-DTPA)
| Animal Model | Cancer Type | Key Observation | Reference |
|---|---|---|---|
| Mice | Sk-Mel-28 (Human Melanoma) | Intratumoral injection resulted in significant delay in cancer volume growth after irradiation compared to controls. | nih.gov |
| Dogs | Spontaneous Oral Mucosal Melanoma | Used with BPA; 70% of cases achieved complete tumor regression within 30-45 days. | nih.gov |
| Dogs | Spontaneous Osteosarcoma | Demonstrated that γ-rays from intercellular this compound could effectively kill interstitial cancers. | nih.gov |
Inoculated Tumor Models (e.g., Melanoma B-16, Ehrlich Carcinoma)
Research in inoculated tumor models has provided insights into the efficacy of Gd-NCT using gadolinium compounds, including formulations related to this compound.
Melanoma B-16:
In a study investigating the potential of Gadolinium Neutron Capture Therapy (Gd-NCT) for cancer, gadopentetic acid, the active component of this compound, was utilized in nanoparticle form. Mice with subcutaneous B16F10 melanoma were treated with these nanoparticles. Following intratumoral administration and subsequent thermal neutron irradiation, a significant suppression of tumor growth was observed in the group that received the gadopentetic acid nanoparticles compared to the group that received a gadopentetate solution. This outcome was noteworthy given the known radioresistance of melanoma.
| Melanoma B-16 Gd-NCT Study Findings | |
| Tumor Model | Subcutaneous B16F10 melanoma in mice |
| Compound | Gadopentetic acid-chitosan complex nanoparticles |
| Observation | Significant suppression of tumor growth post-irradiation |
| Comparison | More effective than gadopentetate solution group |
Ehrlich Carcinoma:
In the context of Ehrlich ascites carcinoma, a study utilized ethylcellulose microcapsules containing Gd-DTPA for in vivo Gd-NCT in mice. These microcapsules were designed to slowly release the Gd-DTPA. Mice were inoculated intraperitoneally with Ehrlich ascites cancer cells. The administration of the Gd-DTPA microcapsules followed by thermal neutron irradiation resulted in a significantly higher survival rate for 60 days compared to control groups. This suggests that the gadolinium neutron-capture reactions effectively suppressed the growth of the ascites tumor cells.
| Ehrlich Ascites Carcinoma Gd-NCT Study Findings | |
| Tumor Model | Ehrlich ascites carcinoma in mice |
| Compound | Gd-DTPA encapsulated in ethylcellulose microcapsules |
| Observation | Significantly more mice survived for 60 days |
| Conclusion | Effective suppression of ascites tumor cell growth |
Spontaneous Tumor Models in Veterinary Oncology Research
The investigation of this compound in spontaneous tumors in a veterinary setting provides a bridge between preclinical models and potential human clinical applications.
A clinical veterinary study was conducted on seven pets (cats and dogs) with incurable spontaneous tumors, including malignant oral melanoma and osteosarcoma. In this study, Gd-DTPA was used as the neutron capture agent. While the treatment was associated with mild and reversible toxicity, it did not lead to significant tumor regression. In most cases, tumor growth continued, and any clinical improvement observed was temporary. The study concluded that the use of Gd-DTPA for NCT did not have a significant effect on the life expectancy or quality of life of the animals with these spontaneous tumors. The researchers suggested that further experiments with more advanced gadolinium compounds are necessary to improve the efficacy of GdNCT.
| Veterinary Spontaneous Tumor GdNCT Study Details | |
| Subjects | 7 pets (cats and dogs) with incurable spontaneous tumors |
| Tumor Types | Included malignant oral melanoma and osteosarcoma |
| Compound | Dimeglumine gadopentetate (Gd-DTPA) |
| Primary Outcome | No significant tumor regression observed |
| Clinical Effect | Continued tumor growth in most cases; temporary clinical improvement |
| Conclusion | No significant effect on life expectancy or quality of life |
Advanced Research Methodologies and Techniques Employed in Dipentast Studies
General Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental to the characterization of Dipentast, confirming its structure, purity, and stability. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are routinely employed.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is utilized to confirm the mass and, therefore, the successful synthesis of this compound and its derivatives. For instance, in the development of targeted contrast agents, ESI-MS is used to verify the mass of the final product, such as a Gd-DTPA-peptide conjugate, ensuring the correct molecular composition. nih.govnih.gov One study developed an analytical method using hydrophilic interaction liquid chromatography (HILIC) coupled with ESI-MS for the simultaneous speciation analysis of five GBCAs, including a this compound formulation (Gd-DTPA), in blood plasma. acs.org
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the ligands and their complexes. rsc.org These techniques provide detailed information about the chemical environment of the atoms within the molecule. The proton longitudinal relaxivity (r₁) values, a measure of the agent's effectiveness in enhancing the MRI signal, are determined using NMR at various magnetic field strengths. For example, a peptidomimetic conjugate of Gd-DTPA exhibited r₁ relaxivity values of 4.75 mM⁻¹s⁻¹ at 0.47 T and 4.33 mM⁻¹s⁻¹ at 1.5 T. nih.gov
A summary of spectroscopic techniques and their applications in the study of this compound and related compounds is presented in Table 1.
Table 1: Spectroscopic Techniques in this compound Research| Technique | Application | Key Findings |
|---|---|---|
| Mass Spectrometry (ESI-MS) | Confirmation of molecular weight and purity of synthesized Gd-DTPA conjugates. | Verifies the successful coupling of targeting moieties to the this compound structure. nih.govnih.gov |
| NMR Spectroscopy | Structural elucidation and determination of proton relaxivity (r₁) values. | Provides detailed structural information and quantifies the MRI signal enhancement capability. nih.govrsc.org |
| ICP-MS | Quantification of gadolinium content. | Used to measure the concentration of gadolinium in samples. nih.gov |
Advanced Microscopy Techniques
Advanced microscopy is crucial for visualizing the distribution and interaction of gadolinium-based agents at the tissue and cellular level, particularly in studies investigating gadolinium deposition.
Transmission Electron Microscopy (TEM): TEM is used to identify gadolinium deposits within tissues at high resolution. In preclinical studies, TEM, often coupled with energy-dispersive X-ray spectroscopy, can directly visualize gadolinium-containing deposits in neural tissues, providing evidence of their morphology and location within cellular structures like endolysosomes. nih.govyoutube.comdebuglies.com
Scanning Electron Microscopy (SEM): SEM, in conjunction with energy-dispersive X-ray spectroscopy (EDAX), is employed to measure the level of gadolinium in tissues, such as the skin, in patients who have developed conditions linked to GBCA administration. nih.gov It is also used to analyze the morphology of synthesized gadolinium complexes. nih.gov
Computational Chemistry and Bioinformatics
Computational methods provide invaluable insights into the molecular properties of this compound and similar chelates, complementing experimental data and guiding the design of new, more effective contrast agents. acs.org
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and stability of gadolinium complexes. mdpi.comnih.gov
Geometry Optimization: DFT methods are employed to perform full geometry optimization of gadolinium complexes, which helps in understanding the coordination environment of the gadolinium ion. mdpi.com These calculations can predict the number of water molecules coordinated to the gadolinium, a key factor influencing relaxivity. mdpi.com
Hyperfine Coupling Constants: DFT calculations are used to study the hyperfine interactions on the nuclei of the water molecules coordinated to the gadolinium ion. nih.gov This information is critical for understanding the mechanisms of proton relaxation enhancement. Relativistic DFT calculations have shown strong spin-polarization of the first coordination sphere water molecules, which impacts the interpretation of NMR data. nih.gov
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of gadolinium complexes in solution, providing insights into factors that are difficult to probe experimentally. acs.orgchimia.ch
Internal Mobility and Relaxivity: MD simulations with specialized force fields are used to study the internal mobility of Gd³⁺ polyaminocarboxylates like this compound. chimia.ch These simulations have revealed that the internal motion of the bound water molecule can decrease the proton rotational correlation time, which in turn affects the relaxivity of the contrast agent. chimia.ch
Structural Dynamics: MD simulations can track the time evolution of the coordination polyhedron of the gadolinium ion in acyclic complexes like this compound, observing changes in symmetry over time. chimia.ch
Parametrization Studies: Significant research has focused on developing accurate force-field parameters for lanthanide complexes to be used in MD simulations. These studies are crucial for reliably predicting the structural and dynamic properties of these agents and their interactions with biological molecules like lipid membranes. acs.orgacs.orgresearchgate.net
The following table summarizes key findings from computational studies on gadolinium complexes.
Table 2: Findings from Computational Studies of Gadolinium Complexes| Computational Method | Research Focus | Key Findings |
|---|---|---|
| Quantum Mechanics (DFT) | Geometry and electronic structure of Gd complexes. | Predicts the coordination number and geometry of the Gd³⁺ ion, including the number of coordinated water molecules. mdpi.com |
| Quantum Mechanics (DFT) | Hyperfine interactions in the first coordination sphere. | Reveals strong spin-polarization of coordinated water molecules, affecting relaxation properties. nih.gov |
| Molecular Dynamics (MD) | Internal mobility of Gd-chelates. | Shows that internal motions can reduce the rotational correlation time and thus the relaxivity. chimia.ch |
| Molecular Dynamics (MD) | Interaction with biological membranes. | Characterizes the insertion and behavior of Gd complexes within lipid bilayers. acs.org |
Preclinical Research Design Principles
The translation of a potential contrast agent from the laboratory to clinical use is underpinned by rigorous preclinical research. chemrxiv.org This involves studies in animal models to evaluate the agent's efficacy, pharmacokinetics, and biodistribution. nih.govacs.orgnih.gov
Preclinical studies for MRI contrast agents like this compound often involve rodent models of disease, such as cancer or neurological disorders. frontiersin.orgyoutube.com For example, a dual-modality MRI and fluorescence imaging agent was evaluated in an orthotopic glioma model in mice to assess its imaging effects and distribution at both the tissue and cellular levels. frontiersin.org The design of these studies is critical for obtaining reliable and translatable data. acs.org
Preclinical imaging research incorporates both qualitative and quantitative frameworks to assess the performance of contrast agents.
Qualitative Assessment: This involves the visual analysis of images to determine the enhancement patterns and the ability to delineate pathological tissue from normal tissue. youtube.com Historically, medical imaging has been largely qualitative. nih.gov For instance, an increase in signal intensity on T1-weighted images in a specific region after contrast administration is a qualitative observation. youtube.com
Quantitative Analysis: This framework focuses on the extraction of numerical data from images to provide objective measures of contrast agent performance. nih.gov This can include:
Contrast-to-Noise Ratio (CNR): Calculating the CNR provides a quantitative measure of image contrast enhancement. Studies have used CNR to compare the performance of targeted versus non-targeted gadolinium agents in tumor models. nih.gov
Pharmacokinetic Modeling: Quantitative analysis of dynamic contrast-enhanced (DCE-MRI) data allows for the estimation of physiological parameters such as blood volume and vessel permeability. youtube.com
Radiomics: This emerging field involves the high-throughput extraction of a large number of quantitative features from medical images, which can then be correlated with underlying pathophysiology or clinical outcomes. nih.gov
The integration of these advanced research methodologies provides a comprehensive understanding of this compound, from its fundamental molecular properties to its functional performance in a preclinical setting, paving the way for its effective and informed use in clinical diagnostics.
Mixed-Methods Approaches in Chemical Research
Mixed-methods research integrates both quantitative and qualitative data to provide a more complete understanding of a research problem than either approach alone. In the study of a chemical compound, a mixed-methods approach might involve quantitative analysis of its efficacy combined with qualitative interviews with clinicians or patients to understand their experiences and perspectives. This approach can provide valuable context and depth to the numerical data.
The application of mixed-methods approaches is a sophisticated step in the research continuum, often employed to explore complex research questions. The lack of foundational experimental and observational research on this compound suggests that studies employing mixed-methods are also not available.
Future Directions and Emerging Avenues in Dipentast Research
Development of Novel Gadolinium-Containing Agents for Enhanced Efficacy in Neutron Capture Therapy
The development of novel gadolinium-containing agents is a critical area for advancing GdNCT. Dipentast, as a commercial gadolinium chelate, has shown limitations in clinical application, primarily due to its relatively low accumulation within cancer cells, its extracellular distribution, and rapid excretion from the body acs.org. Despite its intercellular nature, which makes it effective for interstitial cancers like osteosarcoma, there is a recognized need for agents with improved tumor specificity and cellular uptake acs.orgnih.gov.
Future research is focused on synthesizing new GdNCT agents that can overcome these challenges. The goal is to achieve higher and more selective accumulation of gadolinium within cancer cells, particularly within the cell nucleus, where the destructive Auger electrons emitted after neutron capture can inflict maximal damage to DNA acs.orgwisc.edu. Studies indicate that an optimal ¹⁵⁷Gd concentration of 50–200 µg/g in wet tumor tissue is desirable for successful GdNCT mdpi.com. However, it has also been observed that concentrations exceeding 12 μg ¹⁵⁷Gd/mL can lead to a diminished GdNCT effect due to a shielding phenomenon where excess gadolinium absorbs thermal neutrons, preventing them from reaching deeper tumor cells acs.orgnih.gov.
Integration with Advanced Imaging Modalities
The inherent properties of gadolinium, widely utilized as a contrast agent in MRI, position this compound and its derivatives for integration with advanced imaging modalities. This integration holds significant promise for enhancing the diagnostic and therapeutic precision of GdNCT. The concept of "theranostics," combining therapy and diagnostics, is particularly relevant here, as gadolinium compounds can potentially serve as both therapeutic agents and real-time imaging probes mdpi.com.
Advanced imaging techniques, including 3D and 4D imaging, molecular imaging, and the incorporation of artificial intelligence (AI), are transforming medical diagnostics spinediagnostic.com. Molecular imaging, for instance, employs specialized agents that target specific molecules or cellular processes, providing valuable insights into disease progression and treatment response at a molecular level spinediagnostic.com. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are examples of such techniques spinediagnostic.com.
By integrating this compound research with these advanced imaging modalities, it may become possible to:
Monitor Drug Delivery and Distribution: Precisely track the accumulation of gadolinium within tumor tissues, ensuring optimal therapeutic concentrations are reached mdpi.com.
Assess Treatment Response: Evaluate the immediate and long-term effects of GdNCT by observing changes in tumor morphology, metabolism, and cellular viability through high-resolution imaging.
Personalize Treatment: Tailor GdNCT protocols based on individual patient responses and real-time imaging feedback, optimizing neutron beam delivery and agent concentration.
The ability of some gadolinium compounds to selectively accumulate in brain tumors, while sparing healthy surrounding tissue, further underscores their potential for targeted imaging and therapy wisc.edu.
Exploring Synergistic Effects with Other Therapeutic Modalities
Exploring synergistic effects with other therapeutic modalities represents a significant future direction for this compound research. Neutron Capture Therapy (NCT), including GdNCT, is inherently a bimodal therapy, relying on the combined action of a neutron-absorbing agent and a neutron beam acs.org. The principle of therapeutic synergy aims to enhance treatment efficacy, minimize adverse effects, and mitigate the development of drug resistance by combining different therapeutic approaches jddonline.com.
In oncology, multimodal approaches are frequently employed due to the complex nature of cancer jddonline.com. Early research has shown additive NCT effects when this compound (Gd-DTPA) was combined with Boron-L-phenylalanine (BPA) in experiments acs.org. Interestingly, studies have indicated that BNCT might be more effective for superficial cancers like oral melanoma, while GdNCT could be more effective for interstitial cancers such as osteosarcoma, a distinction attributed to the intracellular accumulation of BPA versus the intercellular nature of this compound acs.orgnih.gov.
Future investigations could focus on:
Combination with Chemotherapy: Assessing if this compound-mediated GdNCT can sensitize cancer cells to conventional chemotherapeutic agents, leading to enhanced cell death.
Integration with Radiotherapy: Exploring combinations with external beam radiation therapy, potentially allowing for lower doses of each modality while maintaining or improving therapeutic outcomes.
Immunotherapy Combinations: Investigating whether GdNCT can induce immunogenic cell death, thereby enhancing the efficacy of immunotherapeutic agents.
Targeted Therapies: Combining this compound with molecularly targeted drugs that address specific cancer pathways, potentially leading to more precise and effective treatments.
By strategically combining this compound-based GdNCT with other established or emerging therapeutic modalities, researchers aim to achieve superior anti-tumor effects, potentially overcoming resistance mechanisms and improving patient outcomes.
Computational Design and Optimization of this compound Derivatives
Computational design and optimization are rapidly advancing fields that offer powerful tools for the rational development of novel this compound derivatives. This approach leverages algorithms, parametric modeling, and digital tools to generate, analyze, and optimize chemical structures with desired properties ntop.compaacademy.com.
In the context of drug discovery, computational studies are instrumental in designing new compounds, predicting their binding properties, and evaluating their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles biorxiv.org. Computer-aided design strategies allow for the combinatorial construction and virtual screening of vast libraries of molecular analogues, enabling researchers to identify promising candidates for subsequent synthesis and biological evaluation mdpi.com.
For this compound, computational design can be employed to:
Enhance Tumor Targeting: Design derivatives with improved affinity for specific cancer cell receptors or tumor microenvironment components, leading to more selective accumulation.
Optimize Cellular Uptake: Engineer modifications that facilitate the efficient internalization of the gadolinium complex into cancer cells, and ideally, into the cell nucleus, where ¹⁵⁷Gd's Auger electrons can be most effective wisc.edu.
Improve Neutron Capture Efficiency: Design chelators that present the gadolinium isotope optimally for neutron capture, while minimizing self-shielding effects at higher concentrations acs.orgnih.gov.
Modulate Pharmacokinetics: Predict and optimize the half-life, biodistribution, and excretion profile of new derivatives to ensure sufficient tumor exposure and minimal systemic toxicity.
Reduce Shielding Effects: Develop strategies to counteract the observed shielding effect at higher gadolinium concentrations, potentially through novel delivery systems or structural modifications that prevent excessive local aggregation of ¹⁵⁷Gd acs.orgnih.gov.
By utilizing computational methods, researchers can explore a vast chemical space, rapidly iterate on design concepts, and prioritize the synthesis of derivatives with the highest potential for enhanced efficacy and safety in GdNCT.
Q & A
Q. What standardized protocols exist for evaluating Dipentast’s antitumor efficacy in preclinical melanoma models?
- Methodological Answer: Use C57bl/6 mice transplanted with B-16 melanoma, administering this compound at defined concentrations (e.g., 10 mg/kg intraperitoneally). Monitor tumor growth biweekly using caliper measurements. Include control groups (placebo and irradiation-only) and standardize irradiation parameters (e.g., thermal neutron flux: 1×10¹² n/cm²) if testing combination therapies. Ensure compliance with ARRIVE guidelines for preclinical reproducibility .
Q. What molecular pathways are implicated in this compound’s mechanism of action?
- Methodological Answer: Conduct transcriptomic sequencing (RNA-seq) and proteomic profiling of treated tumor tissues. Validate findings via Western blotting for apoptosis markers (e.g., cleaved caspase-3) and proliferation indices (e.g., Ki-67). Cross-reference results with existing irradiation synergy studies to identify overlapping pathways .
Advanced Research Questions
Q. How can experimental designs address variability in this compound’s efficacy across studies?
- Methodological Answer: Implement factorial designs to test variables such as dosing schedules, administration routes, and irradiation timing. Use response surface methodology (RSM) to model interactions and optimize parameters. Validate through repeated in vivo trials with pharmacokinetic monitoring (e.g., plasma concentration curves) .
Q. What statistical methods resolve contradictions in this compound’s reported therapeutic outcomes?
- Methodological Answer: Perform systematic reviews with meta-analysis, adjusting for covariates like tumor inoculation site and irradiation protocols. Apply mixed-effects models to account for inter-study heterogeneity. Replicate experiments under standardized conditions (e.g., identical mouse strains, diet, and environmental controls) to isolate confounding factors .
Q. How can researchers ensure reproducibility when integrating this compound with novel drug delivery systems?
- Methodological Answer: Document synthesis protocols (e.g., HPLC purity ≥95%), storage conditions (−80°C aliquots), and administration routes. Use reference compounds (e.g., cisplatin) as positive controls. Share raw datasets (tumor volume, survival rates) in supplementary materials and adhere to FAIR data principles .
Data Analysis and Reporting
Q. What metrics should be prioritized in this compound combination therapy studies?
- Methodological Answer: Track tumor growth inhibition (TGI%) using RECIST criteria, overall survival (OS), and toxicity profiles (e.g., body weight loss, hematological parameters). Use Kaplan-Meier survival curves and log-rank tests for comparative analysis. Report synergistic effects via combination indices (CI) calculated using the Chou-Talalay method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
